Oxazirene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

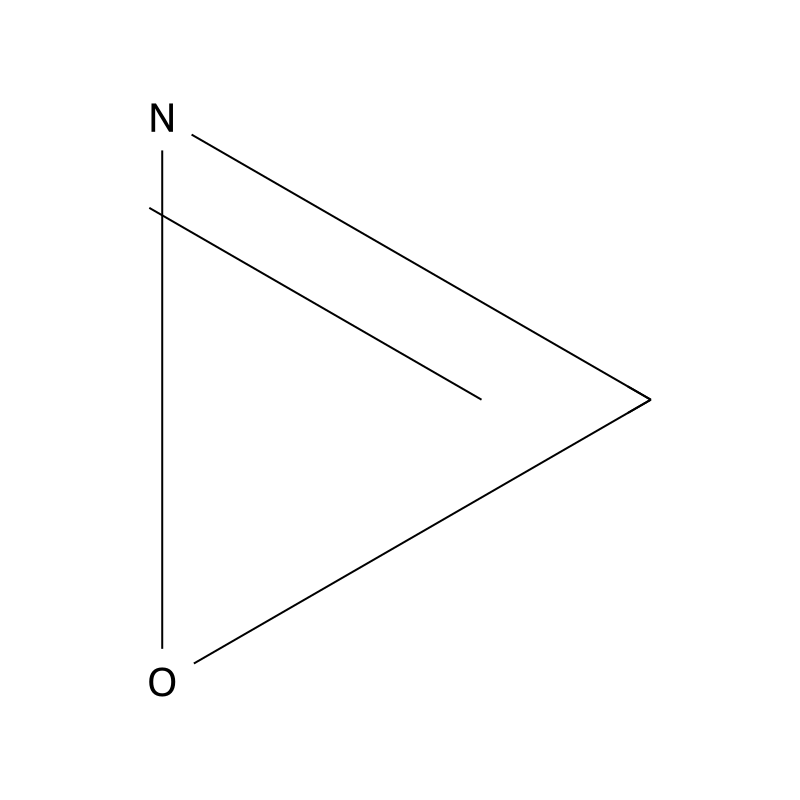

Oxazirene is a heterocyclic organic compound characterized by a three-membered ring composed of two carbon atoms and one oxygen atom. This structure classifies it as an unsaturated compound, which contributes to its high energy state and instability. Oxazirene is notable for its antiaromatic properties, featuring a 4π electron system, which results in significant strain within the molecule . The compound has been primarily synthesized under low-temperature conditions and detected through advanced techniques such as photoionization mass spectrometry .

The synthesis of oxazirene can be achieved through various methods:

- Low-Temperature Synthesis: Oxazirene has been synthesized in low-temperature ices, where it is stabilized temporarily before sublimation.

- Curtius Rearrangement: This method involves transforming acyl azides into oxazirene through nitrogen elimination .

- Photochemical Methods: Some studies have explored photolysis techniques to generate oxazirene from precursors under controlled conditions .

These methods highlight the compound's instability and the need for specific conditions to synthesize and study it effectively.

While oxazirene itself has limited direct applications due to its instability, its derivatives and related compounds are being investigated for various uses:

- Chemical Intermediates: Oxazirene can serve as a precursor in organic synthesis, particularly in generating isocyanates.

- Pharmaceutical Development: Potential applications in drug design due to its unique reactivity and structural characteristics.

- Material Science: Research into its properties may lead to novel materials with specific functionalities.

Interaction studies involving oxazirene primarily focus on its reactivity with other organic molecules. For instance, computational analyses have shown that oxazirene can interact with alkenes, leading to the formation of aziridine products . These interactions are crucial for understanding how oxazirene can be utilized in synthetic organic chemistry and its potential role in complex reaction mechanisms.

Oxazirene shares structural similarities with several other heterocyclic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1,2-Oxazole | Five-membered ring | Contains one nitrogen atom; used in pharmaceuticals. |

| 1,3-Oxazole | Five-membered ring | Exhibits different reactivity patterns; used in agrochemicals. |

| 1,2,5-Oxadiazole | Five-membered ring | Known for biological activity against indoleamine 2,3-dioxygenase; used in cancer treatment. |

| Aziridine | Three-membered ring | Contains nitrogen; more stable than oxazirene; used in organic synthesis. |

Oxazirene's unique three-membered ring structure with an oxygen atom distinguishes it from other similar compounds like aziridine and various oxazoles. Its high energy state and reactivity make it particularly interesting for further research in synthetic organic chemistry and materials science.

Oxazirene exhibits a distinctive electronic structure characterized by its three-membered heterocyclic framework containing carbon, nitrogen, and oxygen atoms. The molecular orbital analysis reveals that oxazirene possesses a closed-shell ground state configuration with ¹A₁ symmetry under the Cs point group [1]. The orbital framework is fundamentally defined by the restricted Hartree-Fock linear combination of atomic orbitals molecular orbital self-consistent field calculations, which demonstrate the compound's unique bonding characteristics [1].

The most significant feature of oxazirene's orbital structure is the presence of a nodal pattern in the second occupied π orbital that bisects both the carbon-oxygen and nitrogen-oxygen bonds [1]. This orbital arrangement results in exceptionally small bond overlap populations for these critical bonds, fundamentally altering the electronic distribution within the three-membered ring. The molecular orbitals are classified according to the irreducible representations of the Cs point group, with orbitals designated as either a' or a'' symmetry [1].

The bonding framework reveals that oxazirene's electronic structure deviates significantly from conventional bonding patterns due to the severe geometric constraints imposed by the three-membered ring. The calculated dipole moment of 1.95 D indicates substantial charge separation within the molecule, reflecting the asymmetric distribution of electron density [1]. This charge distribution pattern is further supported by Mulliken population analysis, which shows varying electron densities across the different atomic centers.

Antiaromaticity and π-Electron Systems

Oxazirene demonstrates classic antiaromatic character, a property that fundamentally defines its electronic behavior and chemical reactivity. The antiaromaticity stems from the presence of four π electrons distributed within the three-membered conjugated ring system, satisfying the 4n π-electron rule that characterizes antiaromatic compounds [2] [1]. This electronic arrangement places oxazirene among the family of four-π-electron antiaromatic heterocycles, alongside other unstable three-membered rings such as thiirene and azirine [2].

The antiaromatic nature of oxazirene is particularly evident in its orbital structure, where the second occupied π orbital contains a node that bisects the carbon-oxygen and nitrogen-oxygen bonds [1]. This nodal pattern disrupts the cyclic conjugation that would normally stabilize aromatic systems, instead creating a destabilizing electronic configuration. The presence of this node leads to very small bond overlap populations for the C-O and N-O bonds, effectively weakening these interactions and contributing to the compound's inherent instability [1].

The four-π-electron system in oxazirene creates significant electronic strain that manifests as reduced stability compared to related compounds with different electron counts. The antiaromatic character is further emphasized by the fact that no singlet electronic states exist within 7 eV of the ground state, indicating that substantial energy input would be required to promote electrons to excited states [1]. This energy gap reflects the electronic instability associated with the antiaromatic configuration.

Experimental evidence for antiaromaticity in related systems, such as those found in small heterocycles, confirms that compounds with 4n π electrons in cyclic systems exhibit enhanced reactivity and reduced stability compared to their aromatic counterparts [2] [3]. The antiaromatic character of oxazirene explains its role as a reactive intermediate in various chemical transformations and its tendency to undergo rapid rearrangements to more stable isomers.

Electron Density Distribution Patterns

The electron density distribution in oxazirene exhibits unique patterns that reflect both its antiaromatic character and geometric constraints. Mulliken population analysis reveals significant variations in electron density across the molecular framework, with particular emphasis on the heterocyclic ring system [1]. The calculated dipole moment of 1.95 D provides quantitative evidence of the asymmetric charge distribution, indicating substantial polarization within the molecule [1].

The most distinctive feature of oxazirene's electron density distribution is the nodal structure present in the second occupied π orbital. This node bisects both the carbon-oxygen and nitrogen-oxygen bonds, creating regions of significantly reduced electron density between these atoms [1]. This nodal pattern is directly responsible for the very small bond overlap populations observed for the C-O and N-O bonds, fundamentally altering the electronic bonding characteristics compared to conventional three-membered rings.

The electron density distribution patterns in oxazirene can be understood through the framework of molecular orbital theory, where the linear combination of atomic orbitals creates regions of both bonding and antibonding character. The population analysis shows that certain atomic centers accumulate excess or deficient electron density, contributing to the overall charge separation reflected in the dipole moment [1]. These density variations are particularly pronounced due to the geometric constraints of the three-membered ring, which force orbital interactions that would not occur in larger ring systems.

The electron density patterns also reflect the compound's antiaromatic nature, with the four π electrons distributed in a manner that creates electronic instability. This distribution contributes to the high reactivity of oxazirene and its tendency to undergo rapid rearrangements. The combination of geometric strain and electronic instability manifests in the unique electron density patterns that distinguish oxazirene from other heterocyclic compounds.

Theoretical Models for Oxazirene Electronic States

The theoretical investigation of oxazirene's electronic states employs sophisticated quantum mechanical methods to understand its fundamental properties. The primary computational approach utilizes restricted Hartree-Fock linear combination of atomic orbitals molecular orbital self-consistent field calculations, providing a foundation for understanding the electronic structure [1]. These calculations are augmented by configuration interaction methods to account for electron correlation effects beyond the mean-field approximation.

The theoretical framework incorporates several levels of sophistication, beginning with minimal basis set calculations using exponential-type functions with STO-3G Gaussian expansions [1]. For higher accuracy, extended basis sets are employed, specifically 9s5p/4s contracted to 4s2p/2s, which provide improved descriptions of the electronic structure [1]. The calculations also include Brillouin-Wigner Epstein-Nesbet perturbation theory to incorporate correlation energy corrections, ensuring more accurate energetic predictions [1].

Multi-configuration self-consistent field calculations are utilized to properly describe electronic states that cannot be adequately represented by single-determinant wavefunctions [1]. This approach is particularly important for oxazirene due to its antiaromatic character and the potential for multiple electronic configurations to contribute significantly to the overall electronic structure. The theoretical models reveal that oxazirene's ground state is a closed-shell ¹A₁ configuration, with all singlet excited states lying more than 7 eV above the ground state [1].

The computational results demonstrate that oxazirene is remarkably stable relative to its isomers, with the total electronic energy calculated to be within 1 kcal/mol of the closed-shell ¹A₁ state of formyl nitrene [1]. This near-degeneracy has important implications for understanding the reaction pathways and interconversion mechanisms involving oxazirene. The theoretical models also predict the compound's geometric parameters, vibrational frequencies, and electronic transition energies, providing a comprehensive picture of its electronic structure and behavior.